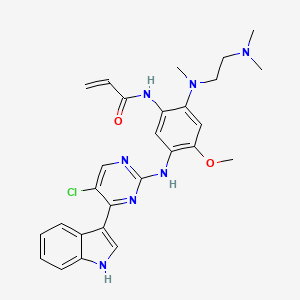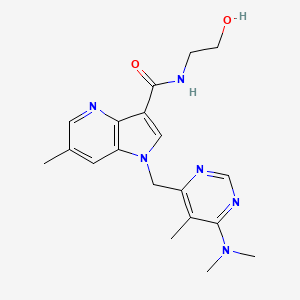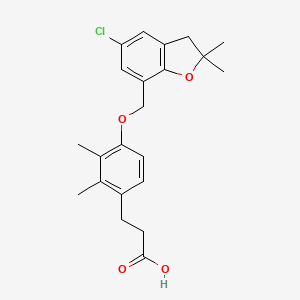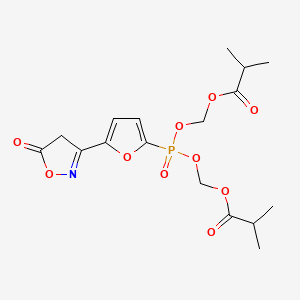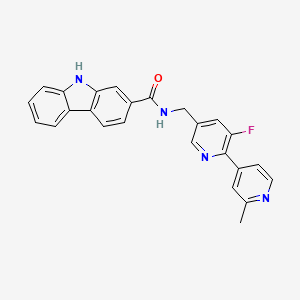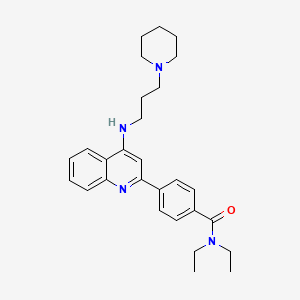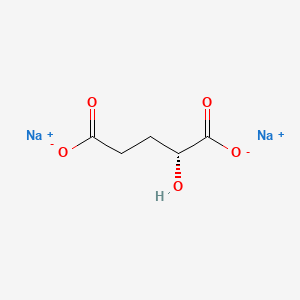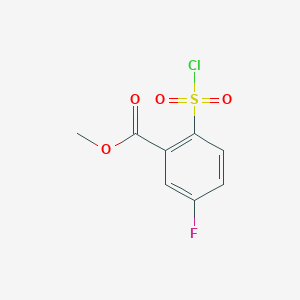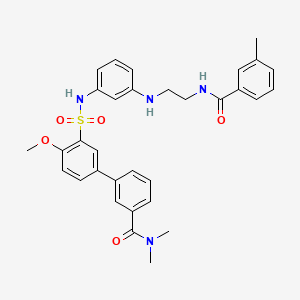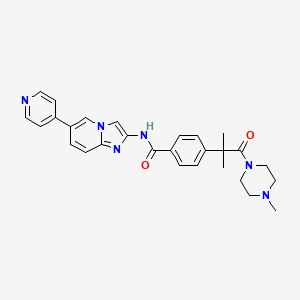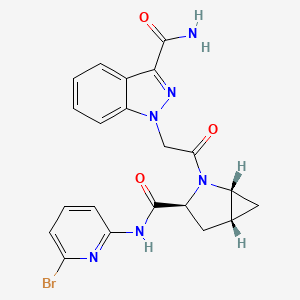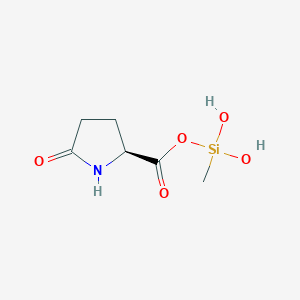
Methylsilanol PCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsilanol PCA is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Drug Discovery and Therapeutic Mechanisms
Methylsilanol PCA has been utilized in the identification of off-target effects and hidden phenotypes of drugs in human cells. This involves probing biochemical pathways in living cells, which is instrumental in reproducing known structure-function relationships and predicting novel, potent antiproliferative activities of drugs with unexpected mechanisms of action. Such strategies significantly contribute to enhancing the productivity of drug-discovery research (MacDonald et al., 2006).
2. Environmental and Toxicological Analysis
Methylsilanol PCA is part of analytical strategies used to evaluate the environmental and toxicological properties of compounds, especially in the agricultural context where the use of pesticides and soil fumigants is prevalent. By assessing the intrinsic properties of active substances with nematicidal properties, it contributes to a better understanding of their impact on human health and the environment. This is crucial for comparing the toxicological behavior of substances and facilitating decisions regarding their use (Sánchez-Moreno et al., 2009).
3. Analysis of Personal Care Products
In the realm of consumer safety and exposure assessment, Methylsilanol PCA has been used to measure the presence of certain compounds in personal care products. For instance, research involving the quantification of cyclic volatile methylsiloxanes in blood plasma of different population cohorts offers insights into human exposure levels and potential health impacts. Such studies are crucial for understanding the exposure pathways and guiding the formulation of safety regulations for personal care products (Hanssen et al., 2013).
Eigenschaften
CAS-Nummer |
105883-41-8 |
|---|---|
Produktname |
Methylsilanol PCA |
Molekularformel |
C7H13NO5Si |
Molekulargewicht |
219.26 |
IUPAC-Name |
bis(hydroxymethyl)silyl (S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO5Si/c9-3-14(4-10)13-7(12)5-1-2-6(11)8-5/h5,9-10,14H,1-4H2,(H,8,11)/t5-/m0/s1 |
InChI-Schlüssel |
YFFSFCSZGRHRCG-YFKPBYRVSA-N |
SMILES |
O=C(O[SiH](CO)CO)[C@H](CC1)NC1=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Methylsilanol PCA; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



